A Comparative Analysis of GSK-LSD1 and GSK2879552: An In-depth Technical Guide for Researchers
A Comparative Analysis of GSK-LSD1 and GSK2879552: An In-depth Technical Guide for Researchers
This guide provides a detailed comparative analysis of two prominent irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1): GSK-LSD1 and GSK2879552. Developed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their biochemical and cellular activity, clinical development, and practical applications in research.
Introduction: LSD1 as a Therapeutic Target
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in epigenetic regulation.[1] By removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), LSD1 is involved in the silencing of gene expression.[2][3] This epigenetic modifier is integral to various cellular processes, including differentiation and proliferation. Its overexpression has been implicated in numerous cancers, making it a compelling target for therapeutic intervention.[1] Both GSK-LSD1 and GSK2879552 are potent, selective, and irreversible inhibitors of LSD1, sharing a similar structural backbone.[3] Despite their similarities, key distinctions in their development, potency, and clinical trajectory have emerged.
Chemical Structure and Physicochemical Properties
GSK-LSD1 and GSK2879552 are both derivatives of trans-2-phenylcyclopropylamine (tranylcypromine), a known monoamine oxidase (MAO) inhibitor that also exhibits LSD1 inhibitory activity.[4] The core structural motif of a phenylcyclopropylamine group is responsible for the irreversible, mechanism-based inhibition of LSD1.
GSK-LSD1 is characterized by a piperidin-4-amine moiety attached to the cyclopropylamine.[5] Its IUPAC name is N-(2-phenyl-cyclopropyl)-piperidin-4-amine.[5]
GSK2879552 is a more complex derivative, featuring a 4-((4-(((1R,2S)-2-phenylcyclopropylamino)methyl)piperidin-1-yl)methyl)benzoic acid structure.[6] This modification adds a benzoic acid group, which significantly alters the molecule's physicochemical properties.
| Property | GSK-LSD1 | GSK2879552 |
| Molecular Formula | C₁₄H₂₀N₂ | C₂₃H₂₈N₂O₂ |
| Molecular Weight | 216.3 g/mol | 364.5 g/mol |
| Key Structural Difference | Piperidin-4-amine moiety | Extended structure with a benzoic acid group |
The addition of the benzoic acid moiety in GSK2879552 increases its molecular weight and polarity, which can influence its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action: Irreversible Inhibition
Both GSK-LSD1 and GSK2879552 are mechanism-based irreversible inhibitors of LSD1.[2][7] Their inhibitory action is dependent on the catalytic activity of the enzyme. The cyclopropylamine moiety forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, leading to its inactivation.[2]
Caption: Mechanism of LSD1 inhibition by GSK-LSD1 and GSK2879552.
Comparative Biochemical and Cellular Potency
A direct comparison of the inhibitory activity of GSK-LSD1 and GSK2879552 reveals important distinctions. While both are potent, GSK-LSD1 generally exhibits greater potency in biochemical assays.
| Parameter | GSK-LSD1 | GSK2879552 | Reference |
| IC₅₀ (LSD1) | 16 nM | 160 nM (HTRF assay) | [1][5] |
| k_inact_/K_I_ | Not available | 6.72 x 10⁻² min⁻¹µM⁻¹ | [2] |
| Selectivity | >1000-fold vs LSD2, MAO-A, MAO-B | Selective vs LSD2, MAO-A, MAO-B | [5] |
In cellular assays, both compounds demonstrate anti-proliferative effects in cancer cell lines, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).
-
GSK-LSD1 inhibits cancer cell line growth with an average EC₅₀ of less than 5 nM.[5]
-
GSK2879552 inhibited cell growth in 20 AML cell lines with a potent average EC₅₀ value of 137±30 nM.[3] In SCLC cell lines, it demonstrated cytostatic growth in 9 out of 28 cell lines.
Clinical Development and Outcomes of GSK2879552
GSK2879552 advanced to Phase I clinical trials for the treatment of relapsed/refractory AML and SCLC.[8][9] However, these trials were terminated due to an unfavorable risk-benefit profile.[1][10]
In the SCLC trial (NCT02034123), treatment-related adverse events were common, with the most frequent being thrombocytopenia.[9] Notably, serious adverse events of encephalopathy were observed, including one fatal case.[1][9]
The AML trial (NCT02177812) also reported frequent adverse events, including febrile neutropenia, nausea, and hypokalemia.[11] Thrombocytopenia and hemorrhagic events were of special interest.[11] While there was evidence of target engagement, no significant clinical benefit was observed.[11]
GSK-LSD1 as a Chemical Probe
In contrast to the clinical development of GSK2879552, GSK-LSD1 has been positioned as a chemical probe for studying the biology of LSD1.[5] It is made available through the Structural Genomics Consortium (SGC) to the broader research community.[5] Its high potency and selectivity make it a valuable tool for in vitro and in vivo studies to elucidate the roles of LSD1 in health and disease.[12]
Experimental Protocols
In Vitro LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method for determining the IC₅₀ of LSD1 inhibitors.
Principle: The assay measures the demethylation of a biotinylated H3K4me1 peptide substrate by LSD1. The product, a non-methylated H3K4 peptide, is detected by a europium cryptate-labeled antibody. When a second antibody conjugated to a fluorescent acceptor is brought into proximity via streptavidin-biotin interaction, a FRET signal is generated.
Caption: Workflow for HTRF-based LSD1 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, LSD1 enzyme, biotinylated H3K4me1 substrate, and detection reagents (europium-labeled antibody and streptavidin-d2) according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test inhibitors (GSK-LSD1 or GSK2879552).
-
Enzyme Reaction: In a 384-well plate, add the LSD1 enzyme to wells containing the diluted inhibitors or vehicle control.
-
Substrate Addition: Initiate the reaction by adding the biotinylated H3K4me1 substrate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents.
-
Signal Reading: After another incubation period, read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a suitable software.[13]
Cellular Viability Assay (CellTiter-Glo®)
This assay is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
Principle: The CellTiter-Glo® assay measures the amount of ATP present in a cell culture, which is an indicator of metabolically active, viable cells. The reagent contains luciferase and its substrate, which produce a luminescent signal in the presence of ATP.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., AML or SCLC cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitors or vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[14]
-
Signal Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Determine the EC₅₀ value by plotting the luminescent signal against the inhibitor concentration.[14]
Target Engagement Assay
This assay confirms that the inhibitor is binding to its intended target within the cell.
Principle: A chemoprobe-based immunoassay can be used to measure the amount of unbound LSD1 in cell lysates. A biotinylated, irreversible LSD1 inhibitor (chemoprobe) is added to the lysate, which binds to any LSD1 not already inhibited by the test compound. The amount of chemoprobe-bound LSD1 is then quantified by ELISA.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test inhibitor at various concentrations.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Chemoprobe Incubation: Add a biotinylated LSD1 chemoprobe to the lysate.
-
Capture: Transfer the lysate to a streptavidin-coated plate to capture the chemoprobe-bound LSD1.
-
Detection: Use a primary antibody against LSD1 followed by a secondary HRP-conjugated antibody for detection.
-
Signal Reading: Add a chemiluminescent substrate and measure the signal.
-
Data Analysis: A decrease in signal indicates target engagement by the test inhibitor.[13]
Conclusion
GSK-LSD1 and GSK2879552 are both valuable molecules for the study of LSD1 inhibition. GSK-LSD1, with its high potency and availability as a chemical probe, is an excellent tool for basic research to dissect the biological functions of LSD1. GSK2879552, despite its discontinuation in clinical trials, provides crucial insights into the challenges of translating potent LSD1 inhibitors into safe and effective cancer therapies. The adverse events observed with GSK2879552 highlight the importance of careful toxicological profiling and may be specific to its chemical structure rather than an on-target effect of LSD1 inhibition.[1] For researchers in the field, understanding the distinct characteristics of these two inhibitors is essential for designing and interpreting experiments aimed at targeting this important epigenetic regulator.
References
- McGrath, J. P., et al. (2016). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes.
- Maes, T., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30793–30806.
- Govindan, R., et al. (2019). Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC. Journal of Thoracic Oncology, 14(10), 1836–1845.
- Zheng, Y. C., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects.
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ResearchGate. (n.d.). Chemical structure of GSK2879552. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK2879552. Retrieved from [Link]
- McGrath, J. P., et al. (2016). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes.
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Structural Genomics Consortium. (n.d.). GSK-LSD1. Retrieved from [Link]
- Maes, T., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30793–30806.
- Hino, S., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters, 13(9), 1461–1468.
- Roboz, G. J., et al. (2022). Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes. Leukemia & Lymphoma, 63(2), 463–467.
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ResearchGate. (n.d.). Putative mechanism of action of LSD1 inhibitors. Retrieved from [Link]
- Govindan, R., et al. (2019). Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC. Journal of Thoracic Oncology, 14(10), 1836–1845.
- Roboz, G. J., et al. (2021). Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes. Leukemia & Lymphoma, 63(2), 463-467.
- Roboz, G. J., et al. (2021). Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes. Leukemia & Lymphoma, 63(2), 463-467.
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